Higher Calculated Lipophilicity (XLogP3) vs. 3-Chloro-2-methyl-1-propene Enables Superior Partitioning in Non-Polar Media
A direct head-to-head comparison of PubChem-computed properties shows that 4-chloro-2-methyl-1-pentene (XLogP3 = 3.0) is 0.9 log units more lipophilic than its shorter-chain analog 3-chloro-2-methyl-1-propene (XLogP3 = 2.1) [1][2]. The molecular weight difference (118.60 vs. 90.55 g·mol⁻¹) and the extra methylene group (rotatable bond count 2 vs. 1) further distinguish the two compounds. This 0.9 log unit increase in computed log P corresponds to an approximately eight-fold increase in partition coefficient between n-octanol and water, significantly affecting extraction efficiency and membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0; MW = 118.60 g·mol⁻¹; rotatable bonds = 2 |
| Comparator Or Baseline | 3-Chloro-2-methyl-1-propene (CAS 563-47-3): XLogP3 = 2.1; MW = 90.55 g·mol⁻¹; rotatable bonds = 1 |
| Quantified Difference | ΔXLogP3 = +0.9 (~8× higher octanol-water partition); ΔMW = +28.05 g·mol⁻¹; ΔRotBonds = +1 |
| Conditions | PubChem computed properties, XLogP3 algorithm version 3.0 (PubChem 2021/2025 releases) |
Why This Matters
For medicinal chemists designing lipophilic drug candidates, the 0.9-unit XLogP3 advantage directly influences blood-brain barrier permeability, cellular uptake, and non-specific protein binding, making 4-chloro-2-methyl-1-pentene the preferred starting material when higher target product lipophilicity is desired.
- [1] PubChem Compound Summary for CID 12627091, 4-Chloro-2-methyl-1-pentene. National Center for Biotechnology Information (2024). https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methyl-1-pentene (accessed Apr 2026). View Source
- [2] PubChem Compound Summary for CID 11241, 3-Chloro-2-methyl-1-propene. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/11241 (accessed Apr 2026). View Source
